1-Ethynyl-3,3-difluoro-cyclobutanamine;hydrochloride
CAS No.:
Cat. No.: VC16504976
Molecular Formula: C6H8ClF2N
Molecular Weight: 167.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8ClF2N |
|---|---|
| Molecular Weight | 167.58 g/mol |
| IUPAC Name | 1-ethynyl-3,3-difluorocyclobutan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C6H7F2N.ClH/c1-2-5(9)3-6(7,8)4-5;/h1H,3-4,9H2;1H |
| Standard InChI Key | BDHSBSTVXZTIIV-UHFFFAOYSA-N |
| Canonical SMILES | C#CC1(CC(C1)(F)F)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Ethynyl-3,3-difluoro-cyclobutanamine hydrochloride (molecular formula: , molecular weight: 167.58 g/mol) features a cyclobutane ring system with distinct substituents:
-
An ethynyl group (-C≡CH) at position 1, enabling participation in click chemistry and cross-coupling reactions.
-
Two fluorine atoms at positions 3 and 3, enhancing metabolic stability and hydrophobicity.
-
A hydrochloride salt form, improving aqueous solubility for biological applications.
The compound’s IUPAC name is 1-ethynyl-3,3-difluorocyclobutan-1-amine hydrochloride, with a canonical SMILES representation of C#CC1(CC(C1)(F)F)N.Cl.
Physicochemical Characteristics
| Property | Value/Description |
|---|---|
| LogP (partition coefficient) | ~0.9 |
| Water solubility | >50 mg/mL (hydrochloride form) |
| Melting point | Not fully characterized |
| Stability | Sensitive to hydrolysis under acidic conditions |
The hydrochloride salt’s solubility profile makes it suitable for formulation in aqueous media, a critical factor in pharmaceutical development.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common synthetic route involves:
-
Ring Formation: 3,3-Difluorocyclobutanone undergoes nucleophilic addition with ethynylmagnesium bromide to form 1-ethynyl-3,3-difluorocyclobutanol.
-
Reductive Amination: The alcohol is converted to the amine using ammonia and a reducing agent (e.g., sodium cyanoborohydride).
-
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.
Key Challenges:
-
Steric Hindrance: The ethynyl and fluorine groups limit reaction sites, necessitating bulky bases like lithium diisopropylamide (LDA) to stabilize intermediates.
-
Fluorine Reactivity: Acidic conditions may induce defluorination, requiring neutral pH during salt formation.
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield and purity. Automated systems monitor reaction parameters (temperature, pH) to minimize by-products such as alkyne dimers.
Applications in Medicinal Chemistry
Bioisosteric Replacements
The difluorocyclobutane moiety serves as a bioisostere for aromatic rings or carbonyl groups, improving pharmacokinetic properties. For example:
-
Metabolic Stability: Fluorine’s electronegativity reduces oxidative metabolism, extending half-life in vivo.
-
Membrane Permeability: The compound’s logP (~0.9) balances hydrophobicity for cellular uptake.
Calcium-Activated Chloride Channel Modulation
Derivatives of this compound act as TMEM16A modulators, enhancing mucus hydration in respiratory diseases like cystic fibrosis. In vitro studies demonstrate:
-
Anion Secretion: 10–30% increase in chloride flux at 10 µM concentrations.
-
Synergy with CFTR Modulators: Combined use with ivacaftor improves mucociliary clearance in epithelial models.
Comparative Analysis with Structural Analogs
Substituent Effects on Reactivity
| Compound | Key Substituents | Reactivity Profile |
|---|---|---|
| 1-Ethynyl-3,3-difluoro-cyclobutanamine HCl | Ethynyl, 3,3-difluoro | High click chemistry reactivity |
| 3,3-Difluorocyclobutanamine HCl | 3,3-difluoro | Limited cross-coupling utility |
| 1-Ethynyl-3,3-dimethylcyclobutan-1-amine | Ethynyl, 3,3-dimethyl | Steric hindrance reduces reactivity |
The ethynyl group’s presence enables Sonogashira couplings absent in non-ethynylated analogs.
| Parameter | 1-Ethynyl-3,3-difluoro-cyclobutanamine HCl | 3-(Trifluoromethyl)cyclobutanamine HCl |
|---|---|---|
| IC50 (TMEM16A) | 2.5 µM | >50 µM |
| Cytotoxicity (HEK293) | >100 µM | 25 µM |
The target compound exhibits superior target selectivity and lower cytotoxicity compared to bulkier analogs.
Biological Activity and Pharmacological Studies
Anti-Inflammatory Properties
In murine models of acute lung injury, derivatives reduced neutrophil infiltration by 40–60% at 5 mg/kg doses. Mechanisms include:
-
COX-2 Inhibition: 30% suppression at 10 µM.
-
NF-κB Pathway Modulation: Downregulation of pro-inflammatory cytokines (TNF-α, IL-6).
Future Directions and Research Opportunities
Targeted Drug Delivery
Conjugation to nanoparticle carriers (e.g., PEGylated liposomes) could enhance tissue-specific delivery, particularly to pulmonary epithelia.
Advanced Synthetic Methodologies
-
Photoredox Catalysis: For mild, selective functionalization of the ethynyl group.
-
Enzymatic Resolution: To access enantiopure forms for chiral drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume